molecular formula C24H17BrN4O B11669476 (5E)-2-amino-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile

(5E)-2-amino-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile

Cat. No.: B11669476
M. Wt: 457.3 g/mol
InChI Key: LRLHIWXZFBNFDI-RQZCQDPDSA-N
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Description

(5E)-2-amino-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a brominated phenyl group, and a cyclopenta[b]pyridine core, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-amino-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile typically involves multi-step organic reactions. The process may start with the preparation of the furan ring, followed by the introduction of the brominated phenyl group through electrophilic aromatic substitution. The cyclopenta[b]pyridine core is then constructed via cyclization reactions, and the final product is obtained through condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to enhance reaction efficiency and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-amino-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the production of advanced materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of (5E)-2-amino-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.

    Benzothiazole derivatives: Compounds with similar heterocyclic structures used in various applications.

Uniqueness

What sets (5E)-2-amino-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile apart is its unique combination of functional groups and structural elements, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H17BrN4O

Molecular Weight

457.3 g/mol

IUPAC Name

(5E)-2-amino-5-[[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene]-4,6-dimethylcyclopenta[b]pyridine-3,7-dicarbonitrile

InChI

InChI=1S/C24H17BrN4O/c1-12-4-6-16(20(25)8-12)21-7-5-15(30-21)9-17-13(2)18(10-26)23-22(17)14(3)19(11-27)24(28)29-23/h4-9H,1-3H3,(H2,28,29)/b17-9+

InChI Key

LRLHIWXZFBNFDI-RQZCQDPDSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C/3\C(=C(C4=C3C(=C(C(=N4)N)C#N)C)C#N)C)Br

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=C(C4=C3C(=C(C(=N4)N)C#N)C)C#N)C)Br

Origin of Product

United States

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